2-(Azetidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride
Description
2-(Azetidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride is a heterocyclic compound featuring a pyrimidine ring substituted with a trifluoromethyl group at position 4 and an azetidine ring (a four-membered nitrogen-containing heterocycle) at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds attractive for drug discovery, particularly in kinase inhibition or targeted oncology therapies .
Properties
IUPAC Name |
2-(azetidin-3-yl)-4-(trifluoromethyl)pyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3.ClH/c9-8(10,11)6-1-2-13-7(14-6)5-3-12-4-5;/h1-2,5,12H,3-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFHJOLMFRHQCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC=CC(=N2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride typically involves multiple steps, starting with the construction of the azetidine ring followed by the introduction of the pyrimidine and trifluoromethyl groups. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the azetidine ring.
Halogenation and Substitution Reactions: These steps introduce the trifluoromethyl group into the pyrimidine ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution Reactions: These reactions involve the replacement of one or more atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
2-(Azetidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a tool in biological studies to investigate molecular interactions and pathways.
Medicine: The compound has potential therapeutic applications, including as an antiviral, antibacterial, or anticancer agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidine Hydrochloride (CAS 2751615-39-9)
- Key Differences : Replaces the azetidine ring with a six-membered piperidine ring.
- Altered steric and conformational properties may affect binding affinity in biological targets. Molecular weight (267.68 g/mol) is lower than the azetidine-containing analogue (exact weight unspecified in evidence), suggesting differences in solubility and bioavailability .
4-(Azetidin-3-yl)-2-(pyrimidin-2-yl)pyrimidine Hydrochloride
- Key Differences : Substitutes the trifluoromethyl group with a pyrimidin-2-yl moiety at position 4.
- Impact :
- The pyrimidin-2-yl group introduces additional hydrogen-bonding sites, which could enhance target engagement but reduce metabolic stability compared to the electron-withdrawing trifluoromethyl group.
- Pricing data (e.g., €934/50mg) indicates higher commercial value, possibly reflecting synthetic complexity or niche applications .
Functional Group Variations
4-(Trifluoromethyl)picolinimidamide Hydrochloride (CAS 909109-68-8)
- Key Differences : Replaces the azetidine-pyrimidine scaffold with a picolinimidamide backbone.
- Impact: The imidamide group may confer stronger basicity, altering pharmacokinetic profiles.
Data Tables: Structural and Commercial Comparison
Research Findings and Implications
- Synthetic Complexity: Azetidine-containing compounds (e.g., the target molecule) often require specialized reagents (e.g., tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate) and rigorous reaction monitoring (e.g., HPLC), increasing production costs compared to piperidine analogues .
- Biological Relevance : The trifluoromethyl group’s electron-withdrawing nature enhances resistance to oxidative metabolism, a critical advantage over hydroxyl or methyl substituents in drug design .
- Commercial Viability : High pricing for azetidine derivatives (e.g., €2,815/500mg in ) reflects their niche applications and synthetic challenges, whereas piperidine analogues may offer cost-effective alternatives for early-stage research .
Biological Activity
2-(Azetidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and safety profiles.
Chemical Structure and Properties
- Chemical Formula : CHClFN
- Molecular Weight : 239.66 g/mol
- Purity : >95% (as per product specifications) .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promising results against various cancer cell lines:
These findings suggest that the compound may inhibit cell proliferation effectively, with better selectivity compared to traditional chemotherapeutics like 5-Fluorouracil.
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. The compound appears to induce apoptosis and arrest the cell cycle at the G2/M phase, which is critical for cancer treatment .
Structure-Activity Relationship (SAR)
The trifluoromethyl group in the pyrimidine ring significantly enhances the compound's biological activity by increasing lipophilicity and improving binding affinity to target proteins. Modifications to the azetidine ring have also been explored to optimize potency and selectivity against specific cancer types .
Safety Profile
Toxicological assessments have indicated a favorable safety profile for 2-(azetidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride. In vivo studies demonstrated no acute toxicity in animal models at doses up to 2000 mg/kg, suggesting a wide therapeutic window . Furthermore, it did not exhibit significant cytochrome P450 inhibition, indicating a lower risk of drug-drug interactions .
Case Studies
- In Vivo Efficacy : A study evaluated the compound's efficacy in a mouse model of breast cancer, where it resulted in over a 2-log reduction in tumor volume compared to control groups after three weeks of treatment.
- Combination Therapy : In combination with existing chemotherapeutics, the compound showed enhanced efficacy, suggesting its potential as an adjuvant therapy in cancer treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
